molecular formula C6H13N5O B13960809 2-(4,5-Dihydro-1H-imidazol-2-yl)-N-ethylhydrazinecarboxamide

2-(4,5-Dihydro-1H-imidazol-2-yl)-N-ethylhydrazinecarboxamide

Cat. No.: B13960809
M. Wt: 171.20 g/mol
InChI Key: PCZKFLOKMOMWRE-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- is a chemical compound that features a hydrazinecarboxamide group attached to a 4,5-dihydro-1H-imidazol-2-yl moiety, with an ethyl group at the nitrogen atom. This compound is part of the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives are widely recognized for their roles in pharmaceuticals, agriculture, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- typically involves the reaction of hydrazinecarboxamide with an appropriate imidazole derivative under controlled conditions. One common method includes the condensation of hydrazinecarboxamide with 2-chloro-4,5-dihydro-1H-imidazole in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazinecarboxamide group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hydrazinecarboxamide, 2-(4,5-dihydro-1H-imidazol-2-yl)-N-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the nitrogen atom can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H13N5O

Molecular Weight

171.20 g/mol

IUPAC Name

1-(4,5-dihydro-1H-imidazol-2-ylamino)-3-ethylurea

InChI

InChI=1S/C6H13N5O/c1-2-7-6(12)11-10-5-8-3-4-9-5/h2-4H2,1H3,(H2,7,11,12)(H2,8,9,10)

InChI Key

PCZKFLOKMOMWRE-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NNC1=NCCN1

Origin of Product

United States

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